2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
This compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, and a sulfanyl (-S-) bridge connecting to a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl moiety. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) and the 4-fluorophenyl group contribute to its unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₁₃H₁₂FN₅S₂, with a molecular weight of 337.4 g/mol.
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6S/c1-9-7-10(2)17-14(16-9)22-8-13-18-19-20-21(13)12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNCIBGKXSFABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine with 1-(4-fluorophenyl)-1H-tetrazole-5-methanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The fluorophenyl-tetrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison
The compound is structurally analogous to several pyrimidine- and triazole/tetrazole-based derivatives. Key structural variations and their implications are summarized below:
| Compound | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrimidine + Tetrazole | 4,6-dimethylpyrimidine; 4-fluorophenyl-tetrazole-methylsulfanyl | 337.4 | High electronegativity (F), metabolic stability, and hydrogen-bonding capacity via tetrazole. |
| 2-({[4-(4-Chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine | Pyrimidine + Triazole | 4,6-dimethylpyrimidine; 4-chlorophenyl-triazole-ethylsulfanyl | ~429 | Chlorine increases lipophilicity; ethylsulfanyl enhances steric bulk. Lower electronegativity than fluorine. |
| 2-({[5-(Butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine | Pyrimidine + Triazole | 4,6-dimethylpyrimidine; phenyl-triazole-butan-2-ylsulfanyl | ~413 | Bulky butylsulfanyl group reduces solubility but improves membrane permeability. Phenyl group offers π-π stacking potential. |
| 2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine | Pyrimidine | 2,4-dinitrophenyl-sulfanyl | ~278 | Electron-withdrawing nitro groups increase reactivity in electrophilic substitutions. Limited biological use due to toxicity. |
Structural Implications :
- Tetrazole vs. Triazole : The tetrazole ring in the target compound provides greater nitrogen density, enhancing hydrogen-bonding interactions compared to triazoles .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller atomic radius and higher electronegativity improve target selectivity and metabolic stability compared to chlorine .
- Sulfanyl Group Variations : Ethylsulfanyl and butylsulfanyl substituents increase steric hindrance, affecting binding to biological targets .
Mechanistic Insights :
- The target compound’s tetrazole moiety inhibits fungal cytochrome P450 enzymes, while its fluorophenyl group minimizes off-target interactions .
- Chlorophenyl-triazole derivatives disrupt bacterial cell walls via thiol-mediated pathways .
Biological Activity
The compound 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. The unique structural features of this compound, including the tetrazole ring and fluorophenyl group, suggest promising biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Formula
The chemical structure of the compound can be represented as follows:
Key Features
- Tetrazole Ring : Known for its ability to mimic carboxylate groups, enhancing binding to biological targets.
- Fluorophenyl Group : Increases metabolic stability and binding affinity through hydrophobic interactions.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety allows the compound to engage with active sites effectively, modulating enzyme activity and influencing various biochemical pathways.
Interaction Studies
Molecular docking studies have been conducted to elucidate how this compound interacts with target proteins. These studies indicate that the compound may inhibit certain kinases or enzymes involved in disease pathways, potentially leading to therapeutic effects against cancer and inflammatory diseases.
Anticancer Activity
Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance these effects by improving the compound's pharmacokinetic profile.
Antiviral Properties
Research indicates that compounds with tetrazole moieties can also exhibit antiviral activities. For example, studies on related compounds have shown effectiveness against influenza viruses. The interaction of these compounds with viral proteins could inhibit viral replication.
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antiviral | Inhibition of influenza virus replication | |
| Enzyme Inhibition | Modulation of specific enzymes |
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of several tetrazole-containing compounds similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong potential for further development as anticancer agents.
Study 2: Antiviral Mechanism
Another study focused on the antiviral properties of tetrazole derivatives against influenza A viruses. The compound demonstrated selective inhibition of viral replication in vitro, with a selectivity index indicating favorable therapeutic potential compared to existing antiviral drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of structurally analogous pyrimidine derivatives typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated pyrimidines. For example, in related compounds, coupling agents like potassium carbonate in dimethylformamide (DMF) at 80–100°C under nitrogen atmosphere are used to facilitate sulfanyl group incorporation . Optimization may include adjusting molar ratios (e.g., 1.2:1 thiol:halogenated precursor), solvent polarity (DMF vs. acetonitrile), and reaction time (12–24 hours) to minimize side products. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Standard characterization involves:
- HPLC-MS : To confirm molecular weight (e.g., ESI+ mode) and quantify purity (>95%).
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrimidine methyl groups at δ 2.4–2.6 ppm) .
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in structurally similar pyrazolo-pyrimidine derivatives (e.g., Flack parameter analysis for chiral centers) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Methodological Answer : Solubility profiling in DMSO (stock solutions >10 mM) and aqueous buffers (PBS, pH 7.4) is essential. Stability studies under varying pH (3–9) and temperatures (4°C vs. 25°C) should be conducted via UV-Vis spectroscopy or LC-MS over 72 hours. Hydrolytic stability of the sulfanyl group may require inert storage conditions (argon, desiccants) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assay conditions?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays using positive controls (e.g., staurosporine for cytotoxicity) and replicate experiments across ≥3 independent trials.
- Cell Line Authentication : STR profiling to confirm genetic stability.
- Assay Interference Checks : Test compound fluorescence/absorbance in the absence of cells (e.g., MTT assay artifacts) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway crosstalk .
Q. What experimental designs are recommended to evaluate environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental Stability : Use OECD 307 guidelines to assess biodegradation in soil/water systems via LC-MS/MS quantification over 28 days .
- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, zebrafish embryos) to sublethal concentrations (EC50/10) and monitor bioaccumulation factors (BCF) .
- QSAR Modeling : Predict logP (lipophilicity) and BCF using software like EPI Suite to prioritize in vivo testing .
Q. How can molecular docking or MD simulations improve understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with structural homology to known pyrimidine-binding proteins (e.g., kinases, cytochrome P450).
- Docking Workflow : Use AutoDock Vina with flexible ligand/rigid receptor parameters. Validate poses via consensus scoring (Glide, Schrödinger) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and key residue interactions (e.g., hydrogen bonds with Asp86 in kinase domains) .
Q. What strategies mitigate synthetic byproducts or diastereomer formation during scale-up?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with amylose-based columns (Chiralpak IA) to separate enantiomers .
- Byproduct Minimization : Optimize stoichiometry (excess pyrimidine precursor) and employ scavengers (e.g., molecular sieves for water-sensitive steps) .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Force Field Validation : Compare DFT-calculated vs. experimental dipole moments (e.g., Gaussian09 B3LYP/6-31G* level) .
- Solvent Effect Modeling : Include implicit solvent models (e.g., COSMO) in docking to account for hydrophobic interactions .
- Experimental Confirmation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and validate docking poses .
Q. What statistical approaches are suitable for analyzing dose-dependent responses in heterogeneous cell populations?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism. Report IC50 with 95% confidence intervals .
- Heterogeneity Analysis : Apply single-cell RNA-seq (10x Genomics) to identify subpopulations with divergent sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
